A Technical Guide to N-[3-(2-oxopyrrolidin-1-yl)acetamide (Acisoga): From Polyamine Catabolism to a Novel Biomarker of Disease
A Technical Guide to N-[3-(2-oxopyrrolidin-1-yl)acetamide (Acisoga): From Polyamine Catabolism to a Novel Biomarker of Disease
Abstract
This technical guide provides a comprehensive analysis of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, a molecule increasingly recognized for its biological significance. This compound, also known by its synonyms Acisoga and N-acetylisoputreanine-γ-lactam, is not defined by a classical pharmacological mechanism of action, such as receptor agonism or enzyme inhibition. Instead, its core mechanism is its immutable role as a terminal catabolite of the polyamine metabolic pathway. Its concentration in biological fluids is a direct readout of the activity of this critical pathway, which is intrinsically linked to cell proliferation, stress, and death. The guide will elucidate the precise enzymatic cascade responsible for its formation, detail its robust association with various pathophysiological states—most notably heart failure and cancer—and provide the experimental frameworks used to validate its function as a biomarker. We will establish that the "action" of Acisoga is to act as a validated indicator of metabolic dysregulation, rather than a direct effector of cellular change.
Compound Identification and Profile
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is an endogenous metabolite found in human biological fluids.[1][2] Its identity is confirmed across chemical and biological databases, and a clear understanding of its properties is fundamental to appreciating its biological role.
Chemical Structure and Properties
The molecule features a pyrrolidinone ring linked via a propyl chain to an acetamide group. This structure is a direct consequence of the metabolism of its precursor, N1-acetylspermidine.[3][4][5]
| Property | Value |
| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
| Synonyms | Acisoga, N-(3-Acetamidopropyl)pyrrolidin-2-one, N-acetylisoputreanine-γ-lactam |
| CAS Number | 106692-36-8 |
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| Canonical SMILES | CC(=O)NCCCN1CCCC1=O |
Nomenclature: A Note on Synonyms
Throughout scientific literature, this compound is referred to by several names. "N-acetylisoputreanine-γ-lactam" describes its chemical origin from the cyclization of an acetylated putrescine derivative. "Acisoga" is a common trivial name used in metabolomics and clinical biomarker studies. For clarity, this guide will use the IUPAC name and the synonym Acisoga interchangeably.
The Core Mechanism: A Product of Polyamine Catabolism
The mechanism of action of Acisoga is its formation. It is a terminal metabolite, meaning it is an end-product of a metabolic pathway and is typically cleared from the body, primarily through urine.[1][3] Its rate of formation is a proxy for the flux through the polyamine catabolic pathway, which is tightly regulated and highly significant in both health and disease.[6]
Overview of the Polyamine Metabolic Pathway
Polyamines like putrescine, spermidine, and spermine are ubiquitous polycations essential for fundamental cellular processes, including DNA stabilization, gene regulation, protein synthesis, and cell proliferation.[6] Because their levels must be exquisitely controlled, the pathways for their synthesis, catabolism, and transport are strictly regulated. Dysregulation of polyamine metabolism is a well-established hallmark of cancer and other proliferative diseases.[7]
The Key Regulatory Enzyme: Spermidine/Spermine N1-acetyltransferase (SSAT)
The catabolism of polyamines is primarily initiated and rate-limited by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[4][7] This enzyme transfers an acetyl group from acetyl-CoA to spermidine or spermine. This acetylation neutralizes one of the positive charges, marking the molecule for one of two fates: export from the cell or degradation via oxidation.[7] Therefore, the activity of SSAT is the critical control point that determines the flux into the catabolic pathway that ultimately produces Acisoga.
The Enzymatic Formation of Acisoga: A Self-Validating Pathway
The formation of Acisoga from spermidine is a multi-step enzymatic process. Its presence and concentration are a direct validation of the activity of this specific cascade.
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Step 1: Acetylation of Spermidine. SSAT catalyzes the transfer of an acetyl group to the N1 position of spermidine, forming N1-acetylspermidine.[4][5]
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Step 2: Oxidative Deamination. Unlike a parallel pathway where N1-acetylspermidine is oxidized by acetylpolyamine oxidase (APAO), the formation of Acisoga's precursor is catalyzed by a copper-dependent amine oxidase (CuAO) .[1][5] This enzyme oxidizes the terminal amino group of N1-acetylspermidine.
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Step 3: Dehydrogenation and Cyclization. The resulting unstable aldehyde intermediate is then acted upon by aldehyde dehydrogenase (ALDH) , which catalyzes an intramolecular cyclization and oxidation to form the stable γ-lactam ring structure of Acisoga.[1][5]
Mandatory Visualization: Biosynthetic Pathway of Acisoga
Caption: Enzymatic cascade for the formation of Acisoga.
Implied Biological Function: A Biomarker of Metabolic Dysregulation
Given that Acisoga is a terminal metabolite, its "mechanism of action" is best understood as that of an indicator. Its circulating levels are not known to directly cause a physiological effect but rather to reflect the upstream activity of the polyamine catabolic pathway. Elevated flux through this pathway, and thus elevated Acisoga, is strongly associated with cellular stress, damage, and disease.
Association with Pathophysiology
Untargeted metabolomics studies have consistently identified Acisoga as a molecule whose levels are significantly altered in various disease states. This makes it a powerful biomarker candidate.
| Disease/Condition | Observation | References |
| Heart Failure (HFrEF) | Serum Acisoga levels are significantly elevated and strongly correlate with reduced left ventricular ejection fraction (LV-EF). | [8][9][10] |
| Oncology (Lymphoma, Hepatoma) | Urinary concentrations are increased in cancer patients, reflecting dysregulated polyamine metabolism in tumors. | [1][11] |
| Metabolic Syndromes | Associated with obesity and dyslipidemia. | [5][12] |
| Atrial Fibrillation & Parkinson's Disease | Elevated levels have been observed, suggesting a potential link to these conditions. | [9] |
Link to Oxidative Stress: An Indirect Consequence
The polyamine catabolic pathway is a known source of cellular oxidative stress. While the CuAO-mediated pathway to Acisoga is not the primary source, the parallel APAO pathway generates hydrogen peroxide (H₂O₂) as a byproduct.[4][5] High SSAT activity leads to an accumulation of N1-acetylspermidine, providing substrate for both the CuAO and APAO enzymes. Therefore, elevated Acisoga is an indicator of a metabolic state (high polyamine catabolism) that is also associated with increased production of reactive oxygen species (ROS) and consequent oxidative stress.[12]
Key Experimental Methodologies
The role of Acisoga as a biomarker has been defined and validated through specific and reproducible experimental protocols.
Protocol: Quantification of Acisoga in Biological Samples (LC-MS/MS)
The gold standard for measuring Acisoga levels in serum, plasma, or urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology provides the necessary sensitivity and specificity.
Objective: To accurately quantify the concentration of Acisoga in a human serum sample.
Methodology:
-
Sample Preparation:
-
Thaw 100 µL of serum on ice.
-
Add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., Acisoga-d3). This step precipitates proteins and provides a reference for quantification.
-
Vortex for 1 minute, then incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase to separate Acisoga from other metabolites.
-
-
MS/MS Detection:
-
Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect the transition of the Acisoga precursor ion to a specific product ion (e.g., m/z 185.1 -> 114.1).
-
Simultaneously monitor the MRM transition for the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous Acisoga to the internal standard.
-
Determine the concentration of Acisoga in the original sample by comparing this ratio to a standard curve generated with known concentrations of pure Acisoga.
-
Mandatory Visualization: Biomarker Validation Workflow
Caption: Standard workflow for identifying Acisoga as a biomarker.
Distinguishing from Structurally Related Compounds
It is critical to differentiate N-[3 -(2-oxopyrrolidin-1-yl)propyl ]acetamide from a class of synthetic nootropic compounds that share a similar chemical scaffold.
-
Acisoga (Topic Compound): Features a -(CH₂)₃- (propyl) linker between the pyrrolidinone ring and the acetamide nitrogen. Its known biological role is as a metabolite.
-
Piracetam Derivatives: Compounds like N-[2 -(2-oxopyrrolidin-1-yl)acetyl ]amide feature a -(C=O)CH₂- (acetyl) linker. These are synthetic molecules investigated for potential nootropic effects through modulation of GABA-A and AMPA receptors.[13][14][15]
These two classes of molecules are structurally distinct and operate in entirely different biological contexts. The mechanism of one should not be extrapolated to the other.
Conclusion and Future Directions
The core mechanism of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (Acisoga) is its definitive identity as a terminal product of the highly regulated polyamine catabolic pathway. It does not possess a classical drug-like mechanism of action. Instead, its significance lies in its utility as a sensitive and specific biomarker. Its elevated levels serve as an integrated readout of increased flux through the SSAT-mediated degradation pathway, a condition robustly associated with oxidative stress and the pathophysiology of major diseases, including heart failure and cancer.
Future research should focus on two key areas:
-
Clinical Utility: Expanding validation studies to determine if Acisoga can be used for disease diagnosis, prognosis, or monitoring therapeutic response.
-
Potential Bioactivity: While currently viewed as a passive byproduct, studies could be designed to investigate if Acisoga itself possesses any subtle, yet-undiscovered, biological activities that might contribute to the disease states in which it is found.
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